molecular formula C18H14BNO2S B12978451 (4-(10H-Phenothiazin-10-yl)phenyl)boronic acid

(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid

Cat. No.: B12978451
M. Wt: 319.2 g/mol
InChI Key: MIJBPUHVNNANCU-UHFFFAOYSA-N
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Description

(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C18H14BNO2S and a molecular weight of 319.19 g/mol . This compound is characterized by the presence of a phenothiazine moiety attached to a phenylboronic acid group. Phenothiazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(10H-Phenothiazin-10-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(10H-Phenothiazin-10-yl)phenyl)boronic acid is primarily related to its ability to interact with biological targets through its phenothiazine moiety. Phenothiazine derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects. The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid is unique due to the combination of the phenothiazine moiety and the boronic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H14BNO2S

Molecular Weight

319.2 g/mol

IUPAC Name

(4-phenothiazin-10-ylphenyl)boronic acid

InChI

InChI=1S/C18H14BNO2S/c21-19(22)13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)20/h1-12,21-22H

InChI Key

MIJBPUHVNNANCU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42)(O)O

Origin of Product

United States

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